![molecular formula C14H13BrN2O2 B5870458 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)
5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and is known to exhibit anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, in vitro and in vivo. This makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has been studied in various cancer cell lines, including breast, colon, and prostate cancer, and has shown promising results in inhibiting cancer cell growth and proliferation.
Mécanisme D'action
The exact mechanism of action of 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide is not fully understood. However, it is believed to act by inhibiting the activity of the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines and the regulation of cell survival and apoptosis. 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and cell growth.
Biochemical and Physiological Effects:
5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell growth and proliferation. Additionally, 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has been shown to activate the AMPK pathway, which is involved in the regulation of cellular energy metabolism and cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide in lab experiments is its specificity for the NF-kappaB pathway, which allows for targeted inhibition of pro-inflammatory cytokine production. Additionally, 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide has been shown to be effective in inhibiting cancer cell growth and inducing apoptosis in cancer cells. However, one limitation of using 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide. One direction is to further investigate its anti-inflammatory properties and potential therapeutic applications for inflammatory diseases. Another direction is to explore its anti-cancer properties and potential use as a cancer therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide and its effects on cellular energy metabolism and cell growth. Finally, future research could focus on developing more soluble forms of 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide to improve its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide involves the reaction of 5-bromo-2-chloronicotinic acid with 3-(methoxymethyl)aniline in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which is then purified by column chromatography. The final product is a white crystalline solid with a melting point of 165-167°C.
Propriétés
IUPAC Name |
5-bromo-N-[3-(methoxymethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-19-9-10-3-2-4-13(5-10)17-14(18)11-6-12(15)8-16-7-11/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLVLZOPGJJIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)
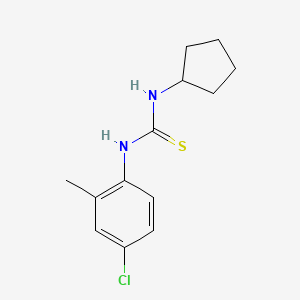
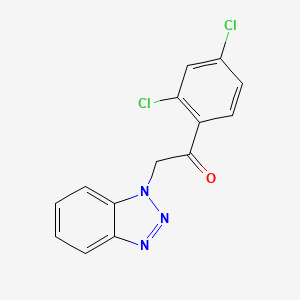
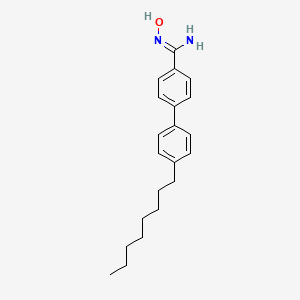
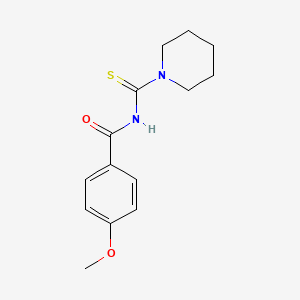
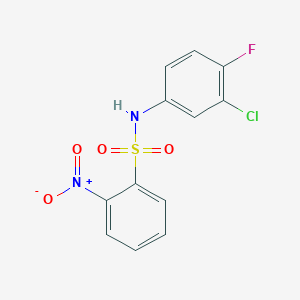


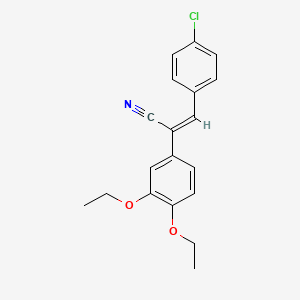
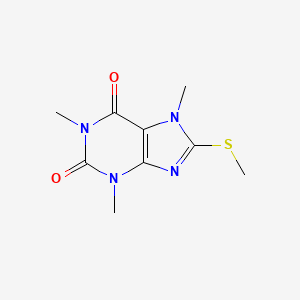

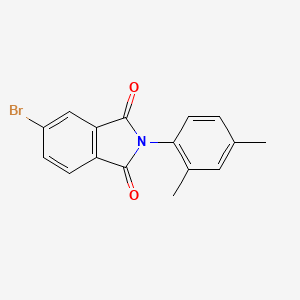

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)